molecular formula C18H16BrNO4 B2372942 (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)-2-propenamide CAS No. 1164526-19-5

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)-2-propenamide

Cat. No.: B2372942
CAS No.: 1164526-19-5
M. Wt: 390.233
InChI Key: MHUGYORHQLPQAO-QPJJXVBHSA-N
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Description

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)-2-propenamide is a useful research compound. Its molecular formula is C18H16BrNO4 and its molecular weight is 390.233. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

Research has shown that derivatives of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)-2-propenamide, particularly zinc phthalocyanines substituted with benzenesulfonamide units, exhibit potential for photodynamic therapy applications. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). Another study highlights the synthesis and characterization of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, suggesting its potential as a photosensitizer for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Anticancer and Antimicrobial Properties

Compounds containing structural elements of this compound have demonstrated selective cytotoxicity against various human cancer cell lines. For instance, novel dibenzyl bromophenols isolated from brown algae showed in vitro selective cytotoxicity, indicating their potential in cancer research (Xu et al., 2004). Additionally, certain derivatives like 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester have been studied for their anticancer activity against a panel of 60 cell lines derived from various cancer types (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Potential in Corrosion Inhibition

Research on compounds like (E)-N’-(4-bromobenzylidene)-2-(6-methoxynaphthalen-2-yl) propanehydrazide, which share structural similarities with this compound, indicates potential application in corrosion inhibition for mild steel in acidic environments. Such compounds have shown promising results in reducing corrosion rate and current density (Chafiq et al., 2020).

Properties

IUPAC Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO4/c1-22-14-5-2-12(3-6-14)10-20-18(21)7-4-13-8-16-17(9-15(13)19)24-11-23-16/h2-9H,10-11H2,1H3,(H,20,21)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUGYORHQLPQAO-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C=CC2=CC3=C(C=C2Br)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC3=C(C=C2Br)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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